molecular formula C10H10FNO3 B1204814 4-(3-Fluoroanilino)-4-oxobutanoic acid CAS No. 25589-40-6

4-(3-Fluoroanilino)-4-oxobutanoic acid

Cat. No. B1204814
CAS RN: 25589-40-6
M. Wt: 211.19 g/mol
InChI Key: DEMYDUHFZZUBGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(3-Fluoroanilino)-4-oxobutanoic acid involves efficient methodologies that confirm its structure using techniques like SC-XRD. The fluorobenzene ring orientation and the existence of strong hydrogen bonding, such as N–H…O and O–H…O, play a crucial role in stabilizing the crystal packing of the compound. DFT calculations further demonstrate the high stability of the crystal compound, underlining the efficiency of the synthetic process used (Ashfaq et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-(3-Fluoroanilino)-4-oxobutanoic acid reveals a complex arrangement with dihedral angles indicating the orientation of the fluorobenzene ring relative to the acetamide moiety. The use of molecular overlay plots and Hirshfeld surface inspection have been pivotal in exploring the non-covalent interactions responsible for crystal packing. These studies provide insights into the geometric and electronic structure of the compound, as well as its stability and reactivity profiles (Ashfaq et al., 2021).

Chemical Reactions and Properties

Research has shown that 4-(3-Fluoroanilino)-4-oxobutanoic acid participates in various chemical reactions, exhibiting a range of properties that underscore its reactivity and potential utility in synthetic chemistry. The presence of fluorine and the anilino moiety within its structure significantly influences its chemical behavior, including its involvement in hydrogen bonding and its reactivity towards other compounds. These chemical properties are crucial for understanding its applications in material science and pharmaceuticals (Ashfaq et al., 2021).

Physical Properties Analysis

The physical properties of 4-(3-Fluoroanilino)-4-oxobutanoic acid, such as melting point, solubility, and crystal structure, are closely tied to its molecular structure. The detailed crystallographic analysis provides essential information on its solid-state properties, which are relevant for its processing and application in various fields. The compound's stability under different conditions and its interaction with light and other environmental factors are also of interest in materials science and engineering (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-(3-Fluoroanilino)-4-oxobutanoic acid, including its reactivity, functional group interactions, and behavior under various chemical conditions, have been studied extensively. Its ability to form hydrogen bonds and its reactivity towards nucleophiles and electrophiles highlight its versatility in chemical synthesis and applications. Understanding these properties is crucial for developing new materials and pharmaceuticals (Ashfaq et al., 2021).

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

  • A study on a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, revealed insights into its molecular structure, with a focus on the dihedral angles and the formation of a two-dimensional network in the crystal via hydrogen bonds (Nayak et al., 2013).

2. Synthesis and Crystal Structure Elucidation

  • Research on a derivative, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), focused on its efficient synthesis and confirmation of structure using single crystal X-ray diffraction (SC-XRD), revealing distinct molecular orientations and hydrogen bonding patterns (Ashfaq et al., 2021).

3. Vibrational and Molecular Spectroscopy Studies

  • A compound closely related to 4-(3-Fluoroanilino)-4-oxobutanoic acid underwent vibrational and molecular structure analysis using spectroscopy methods. The study highlighted hyper-conjugative interactions and charge delocalization, as well as the analysis of molecular orbital energies (Raju et al., 2015).

4. Antimicrobial Activity

  • Another study on Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, closely related to 4-(3-Fluoroanilino)-4-oxobutanoic acid, focused on its synthesis and evaluation of antifungal and antimicrobial susceptibilities, demonstrating potential pharmaceutical applications (Kumar et al., 2016).

5. Nonlinear Optical Studies

  • Research involving similar butanoic acid derivatives explored their potential in nonlinear optical applications, including vibrational spectral analysis and molecular docking studies, highlighting their biological activities and potential pharmaceutical importance (Vanasundari et al., 2018).

6. Apoptosis Induction and Cell Growth Inhibition

  • A study on 4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the same family, revealed its ability to inhibit human cell line growth and induce apoptosis, providing insights into its potential therapeutic applications (Tang et al., 2006).

7. Organotin(IV) Derivatives for Medicinal Applications

  • Organotin (IV) derivatives of a compound similar to 4-(3-Fluoroanilino)-4-oxobutanoic acid were synthesized and characterized for potential medicinal applications, including antimicrobial activity and DNA interaction studies (Sirajuddin et al., 2019).

8. Psychotropic Activity Analysis

  • A derivative, 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, was studied for its psychotropic activity, revealing various effects and potential for new pharmaceutical substances (Pulina et al., 2022).

Safety And Hazards

Like all chemicals, proper handling and storage of this compound would be essential to ensure safety. The specific safety and hazard information would depend on its physical and chemical properties.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of experimental studies. It could potentially be used in the development of new materials or pharmaceuticals, but further research would be needed to explore these possibilities.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed. If you have more specific information or context about this compound, feel free to provide it and I’ll do my best to give a more detailed response.


properties

IUPAC Name

4-(3-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYDUHFZZUBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoroanilino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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